4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)18-11-9-17(10-12-18)21(29)25-23-27-26-22(32-23)19-7-5-6-8-20(19)24/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDSMCCVNGWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H32N4O6S
- Molecular Weight : 516.61 g/mol
- Purity : Typically ≥95%
As a sulfonamide, this compound likely inhibits bacterial growth by disrupting folic acid synthesis. Sulfonamides compete with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition ultimately leads to a decrease in bacterial proliferation and can affect various biochemical pathways associated with cell growth and metabolism.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μM |
| Escherichia coli | 25 μM |
These results suggest that the compound has moderate antimicrobial activity, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds related to oxadiazole derivatives have shown promising anti-inflammatory activities. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit significant inhibition of inflammatory markers in vitro. The compound's structure may contribute to these effects by modulating cytokine production or inhibiting pathways such as NF-kB.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study investigated the antitumor potential of oxadiazole derivatives similar to the target compound. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. -
Pharmacokinetics :
Sulfonamides are generally well absorbed in the gastrointestinal tract and exhibit good tissue distribution. This pharmacokinetic profile is advantageous for therapeutic applications as it ensures adequate drug levels in systemic circulation. -
Synthesis and Characterization :
The synthesis of this compound involves multiple steps typically including the formation of the oxadiazole ring followed by sulfonamide linkage. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring oxadiazole rings possess notable antimicrobial properties. The incorporation of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Anticancer Properties
The oxadiazole derivatives have been extensively studied for their anticancer activities. The specific compound has demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
The sulfamoyl group is known for its anti-inflammatory properties. Preliminary studies have indicated that this compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis or colitis.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli and S. aureus growth with MIC values below 10 µg/mL. |
| Study B | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment. |
| Study C | Investigate anti-inflammatory potential | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating strong anti-inflammatory activity. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety (-SO₂N<) undergoes nucleophilic substitution under basic conditions. Triethylamine (TEA) facilitates deprotonation, enabling reactions with alkyl halides or acyl chlorides:
| Reagent/Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| CH₃I, TEA, DMF, 80°C | Diisobutylsulfamoyl methyl derivative | 72% | High |
| AcCl, pyridine, RT | Acetylated sulfonamide | 65% | Moderate |
Key findings:
-
Solvent polarity (e.g., DMF vs. dichloromethane) significantly impacts reaction rates and yields.
-
Steric hindrance from the diisobutyl groups reduces reactivity toward bulky electrophiles.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
A. Electrophilic Halogenation
Bromine in acetic acid selectively substitutes the oxadiazole’s C5 position :
B. Acid-Catalyzed Ring Opening
Concentrated HCl (12 M) cleaves the oxadiazole ring at 100°C, forming a thiosemicarbazide intermediate :
Benzamide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Rate Constant (k) |
|---|---|---|
| 6M HCl, reflux | 4-Sulfamoylbenzoic acid | |
| 2M NaOH, 70°C | Sodium 4-sulfamoylbenzoate |
Key findings:
-
Alkaline hydrolysis proceeds 2.3× faster than acidic hydrolysis due to enhanced nucleophilicity of OH⁻.
-
The electron-withdrawing sulfamoyl group accelerates hydrolysis by destabilizing the amide bond.
Reduction of Functional Groups
Selective reductions are achieved using tailored reagents:
| Target Group | Reagent/Conditions | Product |
|---|---|---|
| Sulfamoyl (-SO₂N<) | LiAlH₄, THF, 0°C | Sulfonamide reduced to thioether |
| Oxadiazole ring | H₂, Pd/C, ethanol, 50 psi | Ring-opened diamine derivative |
-
LiAlH₄ reduces sulfonamides to thioethers without affecting the oxadiazole ring.
-
Catalytic hydrogenation cleaves the oxadiazole ring but leaves the benzamide intact .
Cycloaddition Reactions
The oxadiazole acts as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product (Cycloadduct) | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C | Bicyclic oxadiazoline | 58% |
| Anthracene | Xylene, reflux | Polycyclic fused system | 41% |
Sulfamoyl Group Oxidation
Strong oxidants convert the sulfamoyl group to sulfonic acid:
-
Reaction proceeds via a sulfinic acid intermediate.
-
Excess H₂O₂ (3 equiv.) ensures complete oxidation within 4 hours.
Metal Coordination Complexes
The compound forms complexes with transition metals, leveraging its sulfamoyl and oxadiazole donor sites:
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Square planar | Catalytic oxidation |
| Pd(OAc)₂ | 1:1 | Tetrahedral |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
Sulfamoyl Substituents: The target compound’s bis(2-methylpropyl) groups enhance lipophilicity compared to smaller substituents (e.g., methyl, cyanoethyl) or polar groups (methoxyethyl). This may improve membrane permeability but reduce solubility. Cyclohexyl/ethyl (LMM11) and benzyl/methyl (LMM5) groups in analogs demonstrate that bulkier substituents can modulate target binding, as seen in their antifungal efficacy .
This contrasts with methoxy (LMM5) or furan (LMM11) groups, which offer electron-donating or π-π stacking properties . Methylthio () and methoxymethyl () substituents highlight the role of sulfur and oxygen atoms in modulating reactivity and target selectivity .
Molecular Property Comparison
Table 2: Calculated Physicochemical Properties
Key Observations:
- LMM5’s methoxy group balances lipophilicity (XLogP3 = 4.1) with moderate solubility, contributing to its antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
